

Technical Support Center: N-Desmethyl Imatinib Mass Spectrometry Analysis

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Compound of Interest

Compound Name: *N*-Desmethyl imatinib

Cat. No.: B1241021

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **N-Desmethyl imatinib** in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of **N-Desmethyl imatinib** in positive ion mode mass spectrometry?

In positive ion mode electrospray ionization (ESI) mass spectrometry, **N-Desmethyl imatinib** is most commonly observed as its protonated molecule, $[M+H]^+$. Given that the molecular weight of **N-Desmethyl imatinib** is approximately 479.59 g/mol, the expected mass-to-charge ratio (m/z) for the singly charged protonated ion is 480.^{[1][2][3][4]}

Q2: What are the common adducts observed for **N-Desmethyl imatinib** in positive ion mode ESI-MS?

Besides the protonated molecule ($[M+H]^+$), several other adduct ions can be observed depending on the experimental conditions, such as the purity of solvents, reagents, and the sample matrix. Common adducts include:

- Sodium Adduct ($[M+Na]^+$): Formation of sodium adducts is very common and results from the presence of sodium ions in the sample or mobile phase.^[5]

- Potassium Adduct ($[M+K]^+$): Similar to sodium adducts, potassium adducts can form if potassium ions are present.^[5]
- Ammonium Adduct ($[M+NH_4]^+$): If ammonium salts (e.g., ammonium acetate or ammonium formate) are used as mobile phase additives, ammonium adducts can be observed.
- Solvent Adducts: Adducts with solvent molecules like acetonitrile ($[M+ACN+H]^+$) or methanol ($[M+MeOH+H]^+$) can also form.

Q3: Can **N-Desmethyl imatinib** form adducts in negative ion mode ESI-MS?

While less common for this class of compounds which readily protonate, adduct formation in negative ion mode is possible. Potential adducts could include:

- Formate Adduct ($[M+HCOO]^-$): If formic acid is used in the mobile phase.
- Acetate Adduct ($[M+CH_3COO]^-$): If acetic acid or acetate salts are present.
- Chloride Adduct ($[M+Cl]^-$): From chlorinated solvents or contaminants.

Q4: We are observing significant in-source fragmentation of **N-Desmethyl imatinib**. What are the likely product ions?

A common fragmentation pathway for both imatinib and **N-Desmethyl imatinib** involves the cleavage of the bond between the piperazine ring and the benzamide group. For **N-Desmethyl imatinib** ($[M+H]^+$ at m/z 480), a characteristic product ion is observed at m/z 394.^{[1][3]}

Troubleshooting Guide: Adduct Formation

Issue: High abundance of sodium ($[M+Na]^+$) and/or potassium ($[M+K]^+$) adducts, leading to reduced sensitivity for the protonated molecule ($[M+H]^+$).

Possible Causes:

- Contamination from glassware.
- Impurities in solvents, reagents, or mobile phase additives.

- High salt concentration in the sample matrix (e.g., plasma, urine).[5]
- Use of sodium or potassium-containing buffers in sample preparation.[5]

Solutions:

- Use High-Purity Solvents and Reagents: Employ LC-MS grade solvents and high-purity additives.
- Proper Glassware Cleaning: Acid-wash glassware to remove residual salts.
- Optimize Mobile Phase:
 - Lower the pH by adding a small amount of a volatile acid like formic acid (typically 0.1%). This provides an excess of protons to favor the formation of $[M+H]^+$.[5]
 - In some cases, adding a small amount of ammonium acetate or formate can help to suppress metal adducts by forming $[M+NH_4]^+$ preferentially.
- Sample Preparation:
 - For biological samples, use a solid-phase extraction (SPE) method to remove salts.[6]
 - Avoid using non-volatile buffers containing sodium or potassium salts.

Issue: Observation of unexpected adducts that interfere with analysis.

Possible Causes:

- Contamination from various sources in the laboratory environment.
- Co-elution of an analyte with a compound that readily forms adducts.
- Complex sample matrices.

Solutions:

- Systematic Blank Injections: Inject a series of blanks (solvent blank, mobile phase blank, extraction blank) to identify the source of contamination.

- Chromatographic Optimization: Improve the chromatographic separation to resolve the analyte of interest from interfering compounds.
- Review Sample Handling Procedures: Ensure proper cleaning of all equipment and use of high-purity materials.

Quantitative Data Summary

The following table summarizes the calculated m/z values for common adducts of **N-Desmethyl imatinib** (Monoisotopic Mass \approx 479.24).

Adduct Type	Ion Formula	Ionization Mode	Calculated m/z
Protonated	[M+H] ⁺	Positive	480.25
Sodiated	[M+Na] ⁺	Positive	502.23
Potassiated	[M+K] ⁺	Positive	518.20
Ammoniated	[M+NH ₄] ⁺	Positive	497.27
Acetonitrile	[M+C ₂ H ₃ N+H] ⁺	Positive	521.28
Methanol	[M+CH ₄ O+H] ⁺	Positive	512.28
Formate	[M+HCOO] ⁻	Negative	524.24
Acetate	[M+C ₂ H ₃ O ₂] ⁻	Negative	538.25

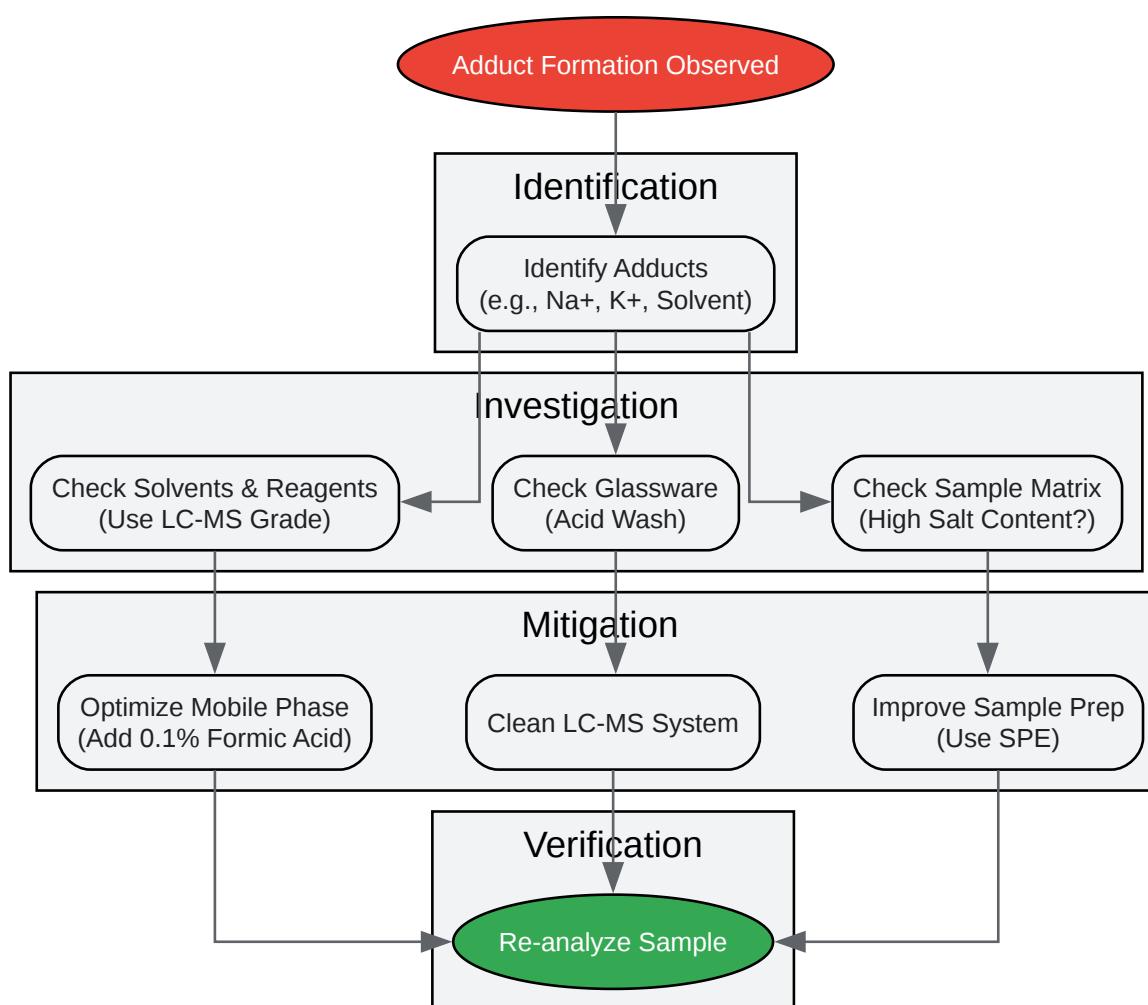
Experimental Protocols

Protocol 1: Identification of **N-Desmethyl Imatinib** and its Common Adducts by LC-MS

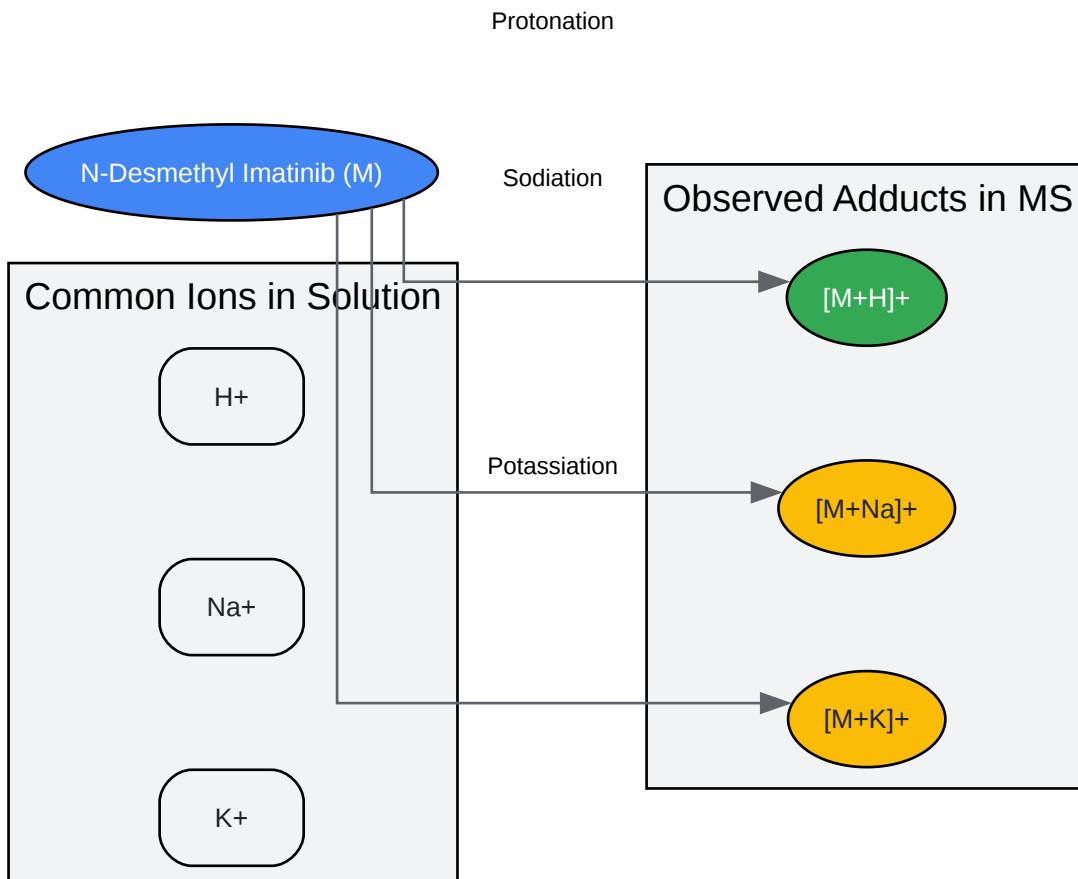
- Sample Preparation:
 - Prepare a 1 μ g/mL standard solution of **N-Desmethyl imatinib** in 50:50 acetonitrile:water.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Range: m/z 100 - 1000.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
- Data Analysis:
 - Examine the full scan mass spectrum for the expected $[M+H]^+$ ion at m/z 480.25.
 - Look for common adducts such as $[M+Na]^+$ at m/z 502.23 and $[M+K]^+$ at m/z 518.20.

Visualizations

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Caption: Troubleshooting workflow for adduct formation.



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Caption: Common adduct formation pathways.

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